N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine
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Overview
Description
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with 4-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-METHYLPENTANOIC ACID can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share a similar chromen core structure and exhibit diverse biological activities.
Flavonoids: These natural compounds also contain a chromen ring and are known for their antioxidant and anti-inflammatory properties.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities, such as anticancer and antimicrobial effects.
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-10(2)8-15(19(23)24)21-17(22)9-14-11(3)13-6-7-16(26-5)12(4)18(13)27-20(14)25/h6-7,10,15H,8-9H2,1-5H3,(H,21,22)(H,23,24)/t15-/m1/s1 |
InChI Key |
AJTGPBGCDBRZDR-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N[C@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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